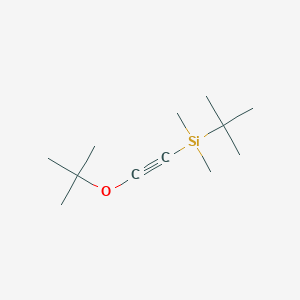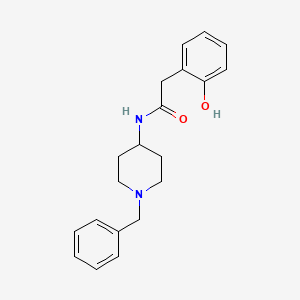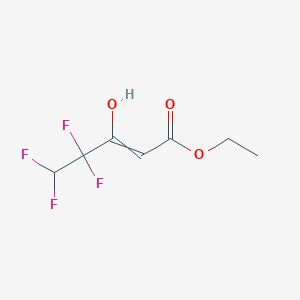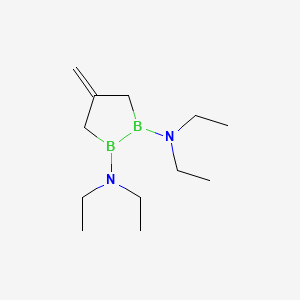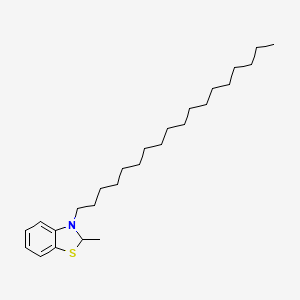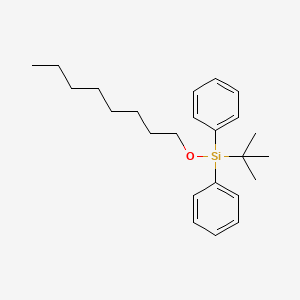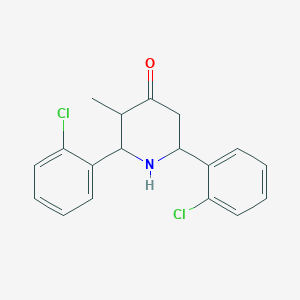![molecular formula C13H8N6O4S B14285166 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- CAS No. 132764-29-5](/img/structure/B14285166.png)
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and the presence of both phenyl and dinitrophenyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- typically involves the reaction of 2,4-dinitrophenylthiol with 1-phenyl-1H-tetrazole under specific conditions. One common method includes the use of a phase transfer catalyst to facilitate the reaction between the thiol and the tetrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high nitrogen content and stability
Wirkmechanismus
The mechanism by which 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-phenyl-: Lacks the dinitrophenyl group, resulting in different chemical reactivity and biological activity.
1H-Tetrazole, 5-methyl-: Contains a methyl group instead of a phenyl group, leading to variations in its physical and chemical properties.
1H-Tetrazole, 5-(benzylthio)-: Similar in structure but with a benzylthio group, affecting its solubility and reactivity
Eigenschaften
CAS-Nummer |
132764-29-5 |
|---|---|
Molekularformel |
C13H8N6O4S |
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
5-(2,4-dinitrophenyl)sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C13H8N6O4S/c20-18(21)10-6-7-12(11(8-10)19(22)23)24-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UUJAPKSKOVJHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


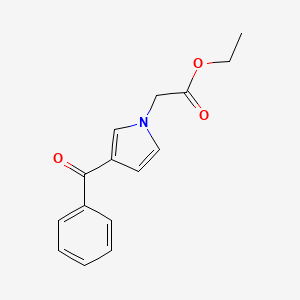
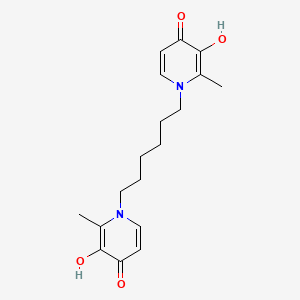
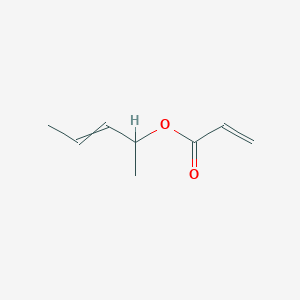
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

